molecular formula C22H30O5 B12105017 Rosmanol-9-ethylethe

Rosmanol-9-ethylethe

Cat. No.: B12105017
M. Wt: 374.5 g/mol
InChI Key: HEUIVINVBVPWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rosmanol-9-ethylethe is an organic compound with the chemical formula C22H30O5. It is a colorless to pale yellow liquid with the scent of rosemary phenol. This compound is known for its antioxidant and antibacterial properties, making it valuable in various applications, including food preservation, cosmetics, and pharmaceuticals .

Preparation Methods

Rosmanol-9-ethylethe can be obtained through extraction from rosemary (Rosmarinus officinalis). The extraction process involves isolating rosmarinol, which is then converted into this compound by tyrosinase catalysis . This method leverages the rich anthocyanin content in rosemary to produce the desired compound.

Chemical Reactions Analysis

Rosmanol-9-ethylethe undergoes several types of chemical reactions, including oxidation and reduction. The compound’s electrochemical behavior has been studied extensively, revealing that it exhibits different behaviors at varying pH levels. For instance, at pH values below 4 and above 5, only one anodic peak appears, while at pH 4-5, two anodic peaks are noted . The overall oxidation mechanism at pH < 4 is an e.H.e.H. oxidation mechanism, resulting in a quinonic molecule as the final product . This compound’s antioxidant properties are attributed to its ability to undergo redox reactions, making it a potent antioxidant .

Mechanism of Action

The mechanism of action of rosmanol-9-ethylethe involves its antioxidant properties, which are mediated through redox reactions. The compound’s ability to undergo oxidation and reduction reactions allows it to neutralize free radicals and prevent oxidative damage . In the context of cancer research, this compound has been shown to induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT and STAT3/JAK2 signaling pathways . This inhibition leads to the downregulation of cell proliferation and the promotion of programmed cell death.

Comparison with Similar Compounds

Rosmanol-9-ethylethe is similar to other phenolic diterpenes found in rosemary and sage, such as carnosic acid and carnosol. These compounds share antioxidant properties and are used in similar applications. this compound is unique due to its specific chemical structure, which includes an ethoxy group at the 9th position, enhancing its solubility and stability . This structural uniqueness contributes to its potent antioxidant activity and makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

InChI

InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3

InChI Key

HEUIVINVBVPWCU-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C

Origin of Product

United States

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